n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide
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Overview
Description
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide is a compound that belongs to the class of organic compounds known as indoles. Indoles are significant heterocyclic systems in natural products and drugs, playing a crucial role in cell biology. This compound contains an indole moiety, which consists of a pyrrole ring fused to benzene to form 2,3-benzopyrrole .
Preparation Methods
The synthesis of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be achieved through various synthetic routes. One common method involves the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst, followed by hydrolysis of the phthalimido group to an amino group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Chemical Reactions Analysis
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like manganese dioxide in carbon tetrachloride.
Substitution: Electrophilic substitution occurs readily on the indole ring due to excessive π-electrons delocalization.
Common reagents and conditions used in these reactions include methanesulfonic acid, manganese dioxide, and concentrated sulfuric acid. Major products formed from these reactions include various indole derivatives with potential biological activities.
Scientific Research Applications
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide has diverse scientific research applications, including:
Mechanism of Action
The mechanism of action of n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets and pathways. The indole moiety in the compound allows it to bind with high affinity to multiple receptors, exerting its biological effects . The exact molecular targets and pathways may vary depending on the specific biological activity being studied.
Comparison with Similar Compounds
n-[3-(2,3-Dihydro-1h-indol-1-yl)propyl]prop-2-enamide can be compared with other similar compounds, such as:
2,3-Dihydroindole: A compound with neuroprotective and antioxidant properties.
Indole-3-acetic acid: A plant hormone produced by the degradation of tryptophan in higher plants.
1,3-Dihydroindol-2-one:
The uniqueness of this compound lies in its specific structure and the diverse biological activities it exhibits, making it a valuable compound for scientific research and potential therapeutic applications.
Properties
Molecular Formula |
C14H18N2O |
---|---|
Molecular Weight |
230.31 g/mol |
IUPAC Name |
N-[3-(2,3-dihydroindol-1-yl)propyl]prop-2-enamide |
InChI |
InChI=1S/C14H18N2O/c1-2-14(17)15-9-5-10-16-11-8-12-6-3-4-7-13(12)16/h2-4,6-7H,1,5,8-11H2,(H,15,17) |
InChI Key |
FUGTZJDUZFMPGU-UHFFFAOYSA-N |
Canonical SMILES |
C=CC(=O)NCCCN1CCC2=CC=CC=C21 |
Origin of Product |
United States |
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